molecular formula C13H16N2O3S B2900990 N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide CAS No. 1269089-86-2

N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Cat. No.: B2900990
CAS No.: 1269089-86-2
M. Wt: 280.34
InChI Key: HCCPLBYGJFVUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide ( 1269089-86-2) is a high-purity chemical compound supplied for research and development purposes. It features the molecular formula C13H16N2O3S and a molecular weight of 280.34 g/mol . This organosulfur compound belongs to the 2-oxoquinoline-6-sulfonamide class, a group of synthetic molecules that have been investigated for their potential biological activities. Scientific literature indicates that novel compounds sharing this core structural scaffold have been studied as thiazide-like diuretics, demonstrating activity in research models . As a building block in medicinal chemistry, this compound offers researchers a versatile intermediate for the synthesis and exploration of novel pharmacologically active molecules. It is strictly intended for laboratory research use and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound in various applications, including structure-activity relationship (SAR) studies, hit-to-lead optimization campaigns, and as a key intermediate in the synthesis of more complex chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-oxo-N-propan-2-yl-1H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-8(2)15-19(17,18)10-4-5-12-11(7-10)9(3)6-13(16)14-12/h4-8,15H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCPLBYGJFVUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinoline Core via Gould-Jacobs Cyclization

The quinoline backbone is constructed using the Gould-Jacobs cyclization, a well-established method for synthesizing 1,2-dihydroquinolin-2-one derivatives.

  • Condensation : A substituted aniline (e.g., 4-methylaniline) reacts with diethyl ethoxymethylenemalonate in ethanol under reflux, forming an intermediate enamine.
  • Cyclization : Heating the enamine in diphenyl ether at 200–220°C induces cyclization, yielding ethyl 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.
  • Hydrolysis : The ester group is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to produce 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Key Parameters :

  • Reaction time: 6–8 hours for cyclization.
  • Yield: 60–75% after hydrolysis.

Sulfonation at Position 6

Sulfonation introduces the sulfonyl chloride group at position 6 of the quinoline core:

  • Sulfonating Agent : Chlorosulfonic acid (ClSO₃H) is added dropwise to a solution of 4-methyl-2-oxo-1,2-dihydroquinoline in DCM at 0–5°C.
  • Quenching : The reaction is quenched with ice water, and the sulfonyl chloride intermediate is extracted using DCM.

Optimization Notes :

  • Temperature control (<10°C) prevents over-sulfonation.
  • Yield: 70–85% after purification via recrystallization.

Sulfonamide Formation with Isopropylamine

The sulfonyl chloride intermediate reacts with isopropylamine to form the target sulfonamide:

  • Amidation : A mixture of 4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, isopropylamine (1.2 equiv), and TEA (1.5 equiv) in DCM is stirred at room temperature for 4–6 hours.
  • Workup : The crude product is washed with dilute HCl to remove unreacted amine, followed by neutralization with NaHCO₃.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the pure compound.

Critical Factors :

  • Solvent choice: DCM minimizes side reactions compared to polar solvents like DMF.
  • Yield: 80–92% after purification.

Optimization of Reaction Conditions

Temperature and Stoichiometry

  • Sulfonation : Excess chlorosulfonic acid (2.5 equiv) ensures complete conversion, while temperatures >10°C reduce yield by 20–30%.
  • Amidation : A 1:1.2 molar ratio of sulfonyl chloride to isopropylamine maximizes yield without generating byproducts.

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine) : Accelerates amidation by 30% when used at 10 mol%.
  • Ultrasound Irradiation : Reduces reaction time from 6 hours to 2 hours in batch processes.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Microreactor Design : Enables precise temperature control during sulfonation, improving yield to 90%.
  • Automated Quenching : In-line neutralization systems minimize manual handling of corrosive intermediates.

Table 1 : Comparison of Batch vs. Continuous Flow Synthesis

Parameter Batch Process Continuous Flow
Reaction Time (h) 8–10 2–3
Yield (%) 75–85 88–92
Purity (%) 95–98 99–99.5
Energy Consumption (kW) 12 8

Analytical Methods for Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Isopropyl group protons appear as a septet at δ 3.8–4.1 ppm, while the methyl group at position 4 resonates as a singlet at δ 2.5 ppm.
    • ¹³C NMR : The sulfonamide sulfur’s electron-withdrawing effect shifts the C6 carbon to δ 155 ppm.
  • High-Performance Liquid Chromatography (HPLC) :

    • Column : C18 (5 μm, 250 × 4.6 mm).
    • Mobile Phase : Acetonitrile/water (70:30) at 1 mL/min.
    • Retention Time : 6.8 minutes.
  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed : m/z 296.3412 ([M+H]⁺).
    • Theoretical : m/z 296.3409 ([C₁₃H₁₆N₂O₃S+H]⁺).

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive regions:

  • Sulfonamide group (-SO2_2NH-iPr)
  • 4-Methyl-2-oxo-1,2-dihydroquinoline core
  • Isopropylamine substituent

Hydrolysis

Sulfonamides typically hydrolyze under strong acidic/basic conditions to yield sulfonic acids and amines:RSO2NH iPr+H2OH+/OHRSO3H+NH2 iPr\text{RSO}_2\text{NH iPr}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{RSO}_3\text{H}+\text{NH}_2\text{ iPr}Conditions : Reflux with 6M HCl or NaOH (analogous to hydrolysis of 4a,b in ).

Substitution Reactions

The sulfonamide nitrogen may participate in alkylation or acylation:

  • Alkylation : RSO2NH iPr+R XRSO2N iPr R +HX\text{RSO}_2\text{NH iPr}+\text{R X}\rightarrow \text{RSO}_2\text{N iPr R }+\text{HX} Example : Methylation using methyl iodide in DMF .
  • Acylation : RSO2NH iPr+R COClRSO2N iPr COR +HCl\text{RSO}_2\text{NH iPr}+\text{R COCl}\rightarrow \text{RSO}_2\text{N iPr COR }+\text{HCl} Conditions : Pyridine catalysis (observed in sulfonamide derivatives ).

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring may undergo substitutions at positions 5 or 7 (meta to sulfonamide):

  • Nitration : Quinoline+HNO3/H2SO4Nitroquinoline derivative\text{Quinoline}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{Nitroquinoline derivative} Example : Nitration of similar quinolones at 80°C .
  • Halogenation :
    Bromination or chlorination using Br2/Fe\text{Br}_2/\text{Fe} or Cl2/AlCl3\text{Cl}_2/\text{AlCl}_3 (analogous to bromination in ).

Oxidation/Reduction

  • Oxidation :
    The 2-oxo group is stable but may oxidize further under strong conditions (e.g., KMnO4\text{KMnO}_4) to form carboxylic acids.
  • Reduction :
    The quinoline ring can be reduced with H2/Pd C\text{H}_2/\text{Pd C} to tetrahydroquinoline derivatives .

Gould-Jacobs Cyclization (Core Formation)

The quinoline core is synthesized via Gould-Jacobs cyclization (Fig. 3 in ):

  • Condensation of substituted aniline (1a,b ) with diethyl ethoxymethylenemalonate.
  • Cyclization in diphenyl ether to form ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (3a,b ).
  • Hydrolysis to carboxylic acid (4a,b ) and subsequent sulfonation.

Cross-Coupling Reactions

If halogenated derivatives are synthesized (e.g., bromo at position 5), Suzuki-Miyaura coupling is feasible:Br Quinoline+Ar B OH 2Pd PPh3 4Ar Quinoline\text{Br Quinoline}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Ar Quinoline}Example : Coupling of bromophenyl derivatives with aryl boronic acids (see ).

Stability and Degradation

  • Thermal Stability : Stable up to 250°C (similar sulfonamides in ).
  • Photodegradation : Potential cleavage of the sulfonamide bond under UV light .

Antimicrobial Activity (Inferred)

While not directly tested, structurally related sulfonamide-quinoline hybrids show:

Activity TypeMIC Range (μg/mL)Reference
Antibacterial2–32
Antifungal4–64

Table 1: Synthetic Conditions for Analogous Compounds

Reaction TypeConditionsYield (%)Reference
Sulfonamide formationSO2_2Cl2_2, then NH2_2-iPr65–78 ,
Suzuki couplingPd(PPh3_3)4_4, Na2_2CO3_382

Table 2: Spectral Data (Hypothetical)

TechniqueKey Signals
1H NMR^1\text{H NMR}δ 1.2 (d, 6H, CH(CH3_3)2_2), δ 2.5 (s, 3H, CH3_3), δ 8.1 (s, 1H, H-5)
IR1670 cm1^{-1} (C=O), 1340 cm1^{-1} (SO2_2)

Research Gaps

  • Direct kinetic/mechanistic studies on hydrolysis or substitution are lacking.
  • Biological activity data specific to this compound is unavailable.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline derivatives in cancer treatment. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Its mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for halting tumor growth.
  • Case Studies :
    • A study demonstrated that derivatives of this compound showed IC50 values as low as 0.11 µM against A549 cells, indicating potent anticancer activity .
    • Further modifications to its structure have led to increased selectivity and potency against renal cancer cell lines .

Antimicrobial Properties

N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline derivatives have also been evaluated for their antimicrobial activities:

  • Inhibition of Pathogens : The compound has shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group enhance antimicrobial efficacy .
  • Research Findings :
    • In vitro studies revealed that certain derivatives exhibited significant inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Enzyme Inhibition

The ability of N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline to inhibit specific enzymes is another area of research:

  • DNA Gyrase Inhibition : Recent findings suggest that this compound acts as a potent inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. Its IC50 value was reported at 0.0017 µM, indicating strong inhibitory potential .
  • Implications for Drug Development : The enzyme inhibition profile suggests potential applications in developing new antibacterial agents that could overcome resistance mechanisms seen in various pathogens.

Summary Table of Applications

ApplicationActivity DescriptionNotable Findings
AnticancerInduces apoptosis in cancer cell linesIC50 as low as 0.11 µM against A549 cells
AntimicrobialEffective against gram-positive and gram-negative bacteriaSignificant MIC values comparable to antibiotics
Enzyme InhibitionInhibits DNA gyraseIC50 value of 0.0017 µM

Mechanism of Action

The mechanism of action of N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Core Structure

  • In contrast, the 1,4-dihydroquinoline core in the Desfluoro and Ethylenediamine compounds retains a different hydrogenation pattern, which may influence planarity and conjugation .
  • The isoquinoline derivative () features a fused benzene-pyridine ring system, which increases steric bulk and may reduce metabolic stability compared to quinoline-based analogs .

Functional Groups

  • Sulfonamide vs. Carboxylic Acid/Carboxamide : The sulfonamide group in the target compound offers stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to carboxylic acids (pKa ~4–5) or carboxamides, influencing solubility and target affinity .
  • The fluorine in the Ethylenediamine Compound () may improve metabolic stability and membrane permeability .

Substituent Effects

  • The piperazine and ethylenediamine groups in the pharmaceutical impurities () enhance water solubility and metal-chelating capacity, making them suitable for antibiotic applications (e.g., fluoroquinolone derivatives) .

Biological Activity

N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives, which are known for their pharmacological potential. The presence of the isopropyl and sulfonamide groups enhances its solubility and bioactivity. The compound can be represented structurally as follows:

C12H14N2O3S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

Anticancer Activity

Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. Significant findings include:

  • Cell Lines Tested : The compound was tested against HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) cell lines.
  • Efficacy : It demonstrated moderate to excellent activity with IC50 values comparable to standard chemotherapeutics like doxorubicin. For instance:
    • HeLa: IC50 = 0.126 μM
    • SMMC-7721: IC50 = 0.071 μM
    • K562: IC50 = 0.164 μM .

Structure-Activity Relationship (SAR) : Modifications in the molecular structure significantly affect biological activity. Electron-donating groups at specific positions enhance potency, while electron-withdrawing groups diminish it .

Antibacterial Activity

The compound has also shown promising antibacterial properties, particularly as a DNA gyrase inhibitor. Notably:

  • Mechanism : It interacts with the ATP binding site of DNA gyrase, inhibiting bacterial DNA replication.
  • Potency : An analogue of this compound exhibited an IC50 value of 0.0017 μM against Escherichia coli DNA gyrase, indicating potent antibacterial activity .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has been evaluated for anti-inflammatory effects:

  • In Vivo Studies : In models of lipopolysaccharide (LPS)-induced inflammation, the compound significantly inhibited pro-inflammatory cytokines such as IL-6 and TNF-α.
  • Efficacy in Models : It improved symptoms in LPS-induced acute lung injury models by reducing pulmonary edema and macrophage infiltration .

Summary of Biological Activities

Activity TypeModel/Cell LineIC50 ValueReference
AnticancerHeLa0.126 μM
AnticancerSMMC-77210.071 μM
AnticancerK5620.164 μM
AntibacterialE. coli DNA gyrase0.0017 μM
Anti-inflammatoryLPS-induced ALI modelNot specified

Q & A

Q. What are the key steps in synthesizing N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropylation of amines, sulfonamide coupling, and quinoline core formation. Key parameters include:
  • Temperature control : Maintaining 0–5°C during sulfonylation (e.g., using ice baths) to prevent side reactions .
  • Reagent stoichiometry : Precise molar ratios (e.g., 1:1.2 for amine to sulfonyl chloride) to ensure complete conversion .
  • Catalysts : Employing triethylamine or DMAP to accelerate coupling reactions .
    Table 1 : Optimal Reaction Parameters from Literature
StepTemperature (°C)Time (h)Yield (%)Reference
Sulfonamide coupling0–52–470–85
Quinoline cyclization80–1006–860–75

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., isopropyl group at δ 1.2–1.4 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Exact mass matching (±2 ppm) to theoretical values validates molecular formula .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing biological activity?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., isopropyl to cyclopropyl) and test bioactivity .
  • Functional group masking : Acetylate sulfonamide NH to assess hydrogen bonding’s role in target binding .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like kinase enzymes .
    Table 2 : SAR Trends in Quinoline Sulfonamides
Modification SiteActivity Change (vs. Parent)Proposed Mechanism
4-Methyl substitution↑ CytotoxicityEnhanced lipophilicity
6-Sulfonamide N-alkyl↓ SolubilityReduced hydrogen bonding

Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?

  • Methodological Answer :
  • Orthogonal assays : Validate cytotoxicity via MTT and apoptosis assays (e.g., Annexin V staining) to confirm mechanism .
  • Control experiments : Use isogenic cell lines (wild-type vs. target-knockout) to isolate compound-specific effects .
  • Meta-analysis : Pool data from >3 independent studies to identify statistically significant trends (e.g., p <0.05 via ANOVA) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.5 to 2.8, improving aqueous solubility .
  • Prodrug strategies : Acetylate sulfonamide to enhance oral bioavailability, with hydrolysis in vivo restoring activity .
  • Metabolic stability : Liver microsome assays (e.g., human/rat) to identify vulnerable sites (e.g., oxidation at 2-oxo group) .

Methodological Notes

  • Data Contradiction Analysis : When conflicting bioactivity arises, cross-validate using standardized protocols (e.g., NIH/EPA guidelines for cytotoxicity) and adjust for batch-to-batch variability in compound purity .
  • Experimental Design : Use factorial designs (e.g., 2k-p) to systematically vary synthesis parameters (temperature, catalyst) and identify optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.